3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol
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Overview
Description
3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and versatility in synthetic chemistry, making them valuable in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-[1-(Aminomethyl)-2-methylcyclopentyl]oxetan-3-ol: This compound is structurally similar but contains an oxetane ring instead of an azetidine ring.
2-Methylazetidine: A simpler azetidine derivative with a methyl group at the 2-position.
Azetidin-3-one: A ketone derivative of azetidine, used as an intermediate in various synthetic routes.
Uniqueness
3-[1-(Aminomethyl)-2-methylcyclopentyl]azetidin-3-ol is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a hydroxyl group on the azetidine ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
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Molecular Weight |
184.28 g/mol |
IUPAC Name |
3-[1-(aminomethyl)-2-methylcyclopentyl]azetidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-3-2-4-9(8,5-11)10(13)6-12-7-10/h8,12-13H,2-7,11H2,1H3 |
InChI Key |
NFHDRPFARPQTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C2(CNC2)O |
Origin of Product |
United States |
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